N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-4-methoxybenzamide
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Overview
Description
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-4-methoxybenzamide is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromen-4-one core structure, substituted with a 4-tert-butylphenyl group and a 4-methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-4-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromen-4-one core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen-4-one structure.
Introduction of the 4-tert-butylphenyl group: This can be achieved through Friedel-Crafts alkylation or acylation reactions, where the chromen-4-one core is reacted with tert-butylbenzene derivatives in the presence of a Lewis acid catalyst.
Attachment of the 4-methoxybenzamide moiety: This step involves the reaction of the intermediate compound with 4-methoxybenzoyl chloride in the presence of a base, such as triethylamine, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-4-methoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-one or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the amide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce chroman-4-one derivatives.
Scientific Research Applications
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-4-methoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-4-methoxybenzamide can be compared with other similar compounds, such as:
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3-methoxybenzamide: This compound has a similar structure but with a different substitution pattern on the benzamide moiety.
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]thiophene-2-carboxamide: This compound features a thiophene ring instead of the methoxybenzamide group.
4,4’-Di-tert-butylbiphenyl: Although structurally different, it shares the tert-butylphenyl group and is used in similar applications.
Properties
IUPAC Name |
N-[2-(4-tert-butylphenyl)-4-oxochromen-7-yl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO4/c1-27(2,3)19-9-5-17(6-10-19)24-16-23(29)22-14-11-20(15-25(22)32-24)28-26(30)18-7-12-21(31-4)13-8-18/h5-16H,1-4H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSCLXGUVKYALZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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